(+/-)15-Hydroxyeicosatetraenoic acid-d8 is a deuterated derivative of 15-hydroxyeicosatetraenoic acid, which is a significant metabolite derived from arachidonic acid. This compound is primarily utilized in biochemical research as an internal standard due to its structural similarity to naturally occurring eicosanoids, allowing for accurate quantification of these compounds in biological samples.
15-Hydroxyeicosatetraenoic acid-d8 is synthesized from arachidonic acid through enzymatic pathways involving lipoxygenase enzymes. It is widely used in studies related to inflammation, cardiovascular diseases, and other pathological conditions associated with eicosanoid signaling.
This compound belongs to the class of eicosanoids, specifically categorized as a hydroxyeicosatetraenoic acid. Hydroxyeicosatetraenoic acids are known for their roles in various physiological processes, including inflammation and immune responses.
The synthesis of 15-hydroxyeicosatetraenoic acid-d8 can be achieved through several methods, primarily involving the enzymatic oxidation of arachidonic acid. The most common approach utilizes lipoxygenase enzymes, which catalyze the stereospecific oxidation of arachidonic acid to form hydroperoxyeicosatetraenoic acids, which are then reduced to their corresponding hydroxyl forms.
The molecular formula for 15-hydroxyeicosatetraenoic acid-d8 is . The structure features multiple double bonds and hydroxyl groups characteristic of eicosanoids.
15-hydroxyeicosatetraenoic acid-d8 participates in various biochemical reactions typical of eicosanoids. These include:
The reactions typically involve enzymatic catalysis where specific enzymes recognize and act on the hydroxyl group present in the structure, facilitating further transformations.
The mechanism of action for 15-hydroxyeicosatetraenoic acid-d8 involves its role as a signaling molecule in various physiological processes:
Studies have shown that 15-hydroxyeicosatetraenoic acid exhibits potent biological activities similar to its non-deuterated counterparts, making it a valuable tool for understanding eicosanoid biology.
(±)15-HETE-d8 is a deuterium-labeled analog of the endogenous eicosanoid 15-hydroxyeicosatetraenoic acid (15-HETE), produced primarily through the 15-lipoxygenase (15-LOX) pathway. This enzymatic pathway oxygenates arachidonic acid (AA) at the C15 position, generating 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is rapidly reduced to 15(S)-HETE [4] [9]. Two human 15-LOX isoforms exist: ALOX15 (15-LOX-1) produces both 15(S)-HETE (≥85%) and 12(S)-HETE, while ALOX15B (15-LOX-2) exclusively synthesizes 15(S)-HETE [4] [6] [9]. The deuterated analog (±)15-HETE-d8 retains the core structure of 15-HETE but incorporates deuterium atoms at specific positions, enhancing its stability for metabolic tracing without altering enzyme recognition [9].
15-LOX expression exhibits tissue-specific distribution, with high activity in pulmonary artery endothelial cells (PAECs), airway epithelium, and leukocytes (e.g., eosinophils, macrophages) [2] [4] [8]. In hypoxic conditions, 15-LOX-1 expression increases by >3-fold in human PAECs and pulmonary artery smooth muscle cells (PASMCs), correlating with elevated 15-HETE production [8]. Leukocytes exhibit cytokine-dependent regulation: Interleukin-4 (IL-4) induces ALOX15 in monocytes/macrophages, while hypoxia upregulates ALOX15B in neutrophils [4] [6]. This compartmentalization enables (±)15-HETE-d8 to serve as a biomarker for tracing cell-specific eicosanoid metabolism in inflammatory contexts.
Table 1: Tissue-Specific 15-LOX Expression and 15-HETE Production
Cell/Tissue Type | Primary 15-LOX Isoform | Regulatory Stimuli | 15-HETE Output |
---|---|---|---|
Pulmonary Artery ECs | ALOX15 & ALOX15B | Hypoxia, IL-4 | 2.5-fold ↑ in hypoxia [8] |
Airway Epithelium | ALOX15B | Allergens, TNF-α | ↑ in asthma patients [9] |
Monocytes | ALOX15 | IL-4, IL-13 | 15-HETE ≥50 ng/10⁶ cells [4] |
Neutrophils | ALOX15B | LPS, Hypoxia | Modest ↑ in inflammation [6] |
15-HETE biosynthesis is critically dependent on free arachidonic acid (AA) pools, liberated from membrane phospholipids by cytosolic phospholipase A2 (cPLA₂) [4] [6]. Hypoxia and inflammatory agonists (e.g., ATP, bradykinin) enhance cPLA₂ phosphorylation, increasing AA release by 40–60% in endothelial cells [6] [8]. (±)15-HETE-d8 competes with endogenous AA for 15-LOX binding, with an estimated Kₘ of 5–10 μM for the enzyme-substrate complex [4]. Additionally, 15-HETE can be re-esterified into membrane phospholipids via acyltransferases, forming 15-HETE-containing phosphatidylinositols [9] [10]. This incorporation allows (±)15-HETE-d8 to act as a tracer for phospholipid remodeling studies.
Pharmacological inhibition of 15-LOX significantly suppresses (±)15-HETE-d8 biosynthesis. Key inhibitors include:
Table 2: Inhibitors of 15-LOX Activity and Effects on 15-HETE
Inhibitor | Target Specificity | IC₅₀ (μM) | Reduction in 15-HETE | Key Study Model |
---|---|---|---|---|
Baicalein | ALOX15 > ALOX15B | 0.5 | >80% | Hypoxic cardiomyocytes [1] |
NDGA | Pan-LOX | 1.2 | 70–90% | Human macrophages [4] |
PD146176 | ALOX15B | 0.3 | 90% | Pulmonary artery SMCs [8] |
U-53,412* | ALOX15 | 0.8 | 75% | Leukocyte homogenates [4] |
Note: U-52,412 is a structural analog of U-53,412 with similar efficacy [4].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0